molecular formula C17H16F3N3OS B8200764 6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B8200764
M. Wt: 367.4 g/mol
InChI Key: LVKVCXXGDUKUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a pyridine ring substituted with a trifluoroethoxy group at the 4-position and a methyl group at the 3-position. The thioether linkage connects the benzimidazole core to the pyridinylmethyl moiety, conferring unique electronic and steric properties. This compound is structurally related to proton pump inhibitors (PPIs) and kinase-targeting agents, with modifications aimed at optimizing pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

6-methyl-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3OS/c1-10-3-4-12-13(7-10)23-16(22-12)25-8-14-11(2)15(5-6-21-14)24-9-17(18,19)20/h3-7H,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVCXXGDUKUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC=CC(=C3C)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reacting 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with 6-mercapto-1H-benzimidazole under basic conditions. The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the chloromethyl group.

Typical Conditions :

  • Solvent : Dichloromethane or toluene

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Temperature : Reflux (40–60°C)

  • Time : 4–6 hours

Optimization and Yield Enhancement

Source demonstrates that using L-(-)-camphorsulfonyl chloride as a coupling agent increases yield to 85–90% . A representative protocol involves:

  • Dissolving 100 g of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfanyl]-1H-benzimidazole in methylene chloride.

  • Adding K₂CO₃ (1.5 equiv) and heating to reflux.

  • Introducing L-(-)-camphorsulfonyl chloride (1.2 equiv) dropwise.

  • Isolating the product via n-heptane precipitation.

Key Data :

ParameterValue
Starting Material100 g
Yield220 g (crude)
Purity (HPLC)>98% after purification

Thioether Formation via Tosylation

Two-Step Tosylation Strategy

A patent-pending method (Source) employs toluenesulfonyl chloride (TsCl) to activate the thiol group before coupling:

  • Tosylation : 6-Mercapto-1H-benzimidazole is treated with TsCl in toluene/KOH at 0°C.

  • Coupling : The tosylated intermediate reacts with 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine at room temperature.

Advantages :

  • Avoids competing oxidation of the thiol group.

  • Enables stoichiometric control, reducing byproducts.

Reaction Metrics :

StepTimeYield
Tosylation2 h92%
Coupling6 h78%

One-Pot Synthesis Using Phase-Transfer Catalysis

Tetrabutylammonium Bromide (TBAB)-Mediated Reaction

Source details a one-pot method combining:

  • 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (10 mmol)

  • 50% KOH (25 mL)

  • TBAB (1 mmol) in toluene

Procedure :

  • Add TsCl (12 mmol) at 0°C.

  • Stir vigorously for 6 h at room temperature.

  • Extract with dichloromethane and purify via silica gel chromatography (hexane:EtOAc = 6:4).

Outcomes :

  • Crude Yield : 89%

  • Purified Yield : 74%

  • Purity : 99.2% (by NMR)

Industrial-Scale Synthesis with Solvent Recycling

Green Chemistry Approach

A scaled-up process (Source) emphasizes solvent recovery:

  • Use recycled toluene from prior batches.

  • Implement in-line IR spectroscopy to monitor reaction completion.

  • Employ falling-film evaporators for solvent removal.

Economic Impact :

  • Reduces toluene consumption by 40%.

  • Lowers production costs by 22% compared to traditional methods.

Comparison of Synthetic Routes

The table below contrasts key methodologies:

MethodYieldPurityScalabilityCost Efficiency
Nucleophilic (K₂CO₃)85%98%HighModerate
Tosylation78%99.2%MediumLow
TBAB-Mediated74%99.5%LowHigh
Industrial-Scale90%98.5%Very HighVery High

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 5.7 Hz, 1H), 7.54–7.16 (m, 4H), 6.73 (d, J = 5.8 Hz, 1H), 4.42 (q, J = 8.3 Hz, 2H), 2.32 (s, 3H).

  • IR (KBr) : 3014 cm⁻¹ (C-H stretch), 1580 cm⁻¹ (C=N), 1103 cm⁻¹ (S=O).

Impurity Profiling

Common impurities include:

  • Lansoprazole Sulfoxide (EP Impurity C): ≤0.15% by HPLC.

  • Des-Trifluoroethoxy Analog : Controlled via strict temperature regulation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation to Sulfoxide : Minimized by inert atmosphere (N₂) and antioxidants like BHT.

  • Hydrolysis of Trifluoroethoxy Group : Avoided by maintaining pH < 8 during workup.

Crystallization Optimization

  • Solvent System : n-Heptane/EtOAc (4:1) produces needle-shaped crystals with 99% purity.

  • Cooling Rate : Controlled cooling at 0.5°C/min reduces occluded solvents .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or alkyl groups into the molecule .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C16H14F3N3OSC_{16}H_{14}F_3N_3OS. Its structure includes a benzimidazole core, which is known for its significant pharmacological properties. The presence of the trifluoroethoxy group enhances its lipophilicity, potentially increasing bioavailability and efficacy in biological systems.

Biological Activities

Research indicates that derivatives of benzimidazole, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds containing the benzimidazole scaffold have been shown to possess antimicrobial properties. For example, studies have demonstrated that similar structures can inhibit the growth of various bacteria and fungi. The incorporation of thioether groups has been linked to enhanced antibacterial activity .
  • Anticancer Properties : Benzimidazole derivatives are being investigated for their anticancer potential. They may interfere with cancer cell proliferation and induce apoptosis. The specific structure of 6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole could enhance these effects through targeted interactions with cancer cell pathways .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is under investigation. Similar imidazole derivatives have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity : Recent studies have highlighted the antiviral properties of related compounds against viruses such as influenza and coronaviruses. The structural features of this compound may contribute to its efficacy against viral pathogens .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits significant inhibition against various bacterial strains; thioether modification enhances activity
AnticancerInduces apoptosis in cancer cell lines; effective against multiple cancer types
Anti-inflammatoryReduces cytokine production in inflammatory models; potential for treating chronic inflammatory diseases
AntiviralEffective against influenza viruses; shows promise against coronaviruses

Mechanism of Action

The mechanism of action of 6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Biological Activity

6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole, commonly referred to by its CAS number 103577-40-8, is a compound of significant interest due to its potential biological activities. This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting gastrointestinal disorders.

Chemical Structure

The chemical structure of this compound is characterized by a benzimidazole core with a methyl group and a thioether linkage to a pyridine derivative. The trifluoroethoxy group enhances its pharmacokinetic properties.

The compound's biological activity is primarily attributed to its role as a precursor in the synthesis of lansoprazole, a well-known proton pump inhibitor (PPI) used for treating gastric acid-related conditions. The thioether moiety is crucial for the bioactivity of benzimidazole derivatives.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial enzymes, potentially inhibiting their activity.

Anti-Ulcer Activity

As an intermediate in the synthesis of lansoprazole, this compound contributes to anti-ulcer activity. Lansoprazole has been shown to effectively reduce gastric acid secretion and promote healing in peptic ulcers by inhibiting the H+/K+ ATPase enzyme in gastric parietal cells .

Case Studies

  • Synthesis and Crystallization :
    • A study reported the successful crystallization of this compound from 1-propanol, revealing its monoclinic crystal structure. The analysis highlighted hydrogen bonding interactions that stabilize the crystal lattice .
  • Pharmacological Evaluation :
    • In vitro studies demonstrated that compounds derived from benzimidazole exhibit significant inhibition of gastric acid secretion comparable to established PPIs .
  • Toxicological Assessment :
    • Toxicity studies indicated low cytotoxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for derivatives when used in clinical applications .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits inhibitory effects on microbial enzymes
Anti-UlcerPrecursor for lansoprazole; reduces gastric acid secretion
CytotoxicityLow cytotoxicity observed in human cell lines
CrystallizationSuccessfully crystallized; characterized by X-ray diffraction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole derivatives with pyridine-linked thioether groups exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with key analogues:

Substituent Analysis

Compound Name Substituents (Benzimidazole) Substituents (Pyridine) Similarity Score Key Properties
Target Compound 6-Methyl 3-Methyl, 4-(2,2,2-trifluoroethoxy) - Enhanced lipophilicity (CF₃ group), metabolic stability
(R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole 5-Methoxy 4-Methoxy, 3,5-dimethyl 0.90 Sulfinyl group improves acid stability; used in gastric acid suppression
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole 5-(Difluoromethoxy) 3,4-Dimethoxy 0.81 Balanced solubility and bioavailability; potential antiviral activity
2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole None None 0.86 (structural) Lower steric hindrance; moderate enzyme inhibition
2-[[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole None 3-Methyl, 4-(3-methoxypropoxy) 0.84 Extended alkoxy chain improves membrane permeability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoroethoxy group in the target compound increases lipophilicity (logP ≈ 3.2) compared to methoxy (logP ≈ 2.1) or difluoromethoxy (logP ≈ 2.8) analogues, enhancing blood-brain barrier penetration .
  • Metabolic Stability: Fluorinated groups (e.g., CF₃) reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-fluorinated derivatives .
  • Solubility : The trifluoroethoxy group lowers aqueous solubility (0.12 mg/mL at pH 7.4) compared to methoxy-substituted analogues (0.45 mg/mL) .

Q & A

Basic Research Questions

Q. How can synthetic routes for this benzimidazole derivative be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., 5-methoxy-2-[[(3,5-dimethylpyridinyl)methyl]thio]benzimidazole) involves refluxing intermediates with potassium carbonate and sodium methoxide in methanol, achieving 75% yield after purification via ethyl acetate/water extraction . Optimization should focus on stoichiometric ratios of reagents (e.g., anhydrous MgCl₂ as a catalyst) and solvent selection (methanol vs. THF) to minimize side reactions. NP-HPLC (retention time analysis) and IR spectroscopy (e.g., 3115 cm⁻¹ for C-H stretching in imidazole) are critical for purity validation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of IR (to identify functional groups like -SH at ~2550 cm⁻¹ and trifluoroethoxy C-F stretches at 1150–1250 cm⁻¹), ¹H/¹³C NMR (to resolve methyl and pyridinyl protons), and elemental analysis (C, H, N, S content) is essential. For example, in related compounds, methyl groups on pyridine resonate at δ 2.5–3.0 ppm, while benzimidazole protons appear as broad singlets near δ 12 ppm .

Advanced Research Questions

Q. How do electronic effects of the 2,2,2-trifluoroethoxy substituent influence the compound’s reactivity and biological activity?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group enhances electrophilicity at the pyridine ring, potentially increasing binding affinity to targets like indoleamine 2,3-dioxygenase (IDO). Comparative studies with non-fluorinated analogs (e.g., 4-methoxy derivatives) using enzyme inhibition assays (IC₅₀ values) and docking simulations (e.g., AutoDock Vina) can quantify this effect. For instance, trifluoroethoxy-substituted pyridines in similar compounds show 3–5× higher inhibitory activity than methoxy analogs .

Q. What strategies resolve contradictions in reported antimicrobial activity across structurally similar benzimidazoles?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (e.g., MIC determination in Mueller-Hinton vs. nutrient broth). A standardized protocol using CLSI guidelines and structural analogs (e.g., triazole-thiadiazole hybrids ) should be employed. For example, substituents like 4-bromophenyl (as in compound 9c) enhance antifungal activity (MIC = 8 µg/mL vs. 32 µg/mL for 4-methylphenyl analogs) due to increased lipophilicity .

Q. How can computational modeling predict metabolic stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify reactive sites prone to oxidation (e.g., sulfur in the thioether linkage). Molecular dynamics simulations (e.g., GROMACS) using cytochrome P450 enzymes (CYP3A4) as templates assess metabolic pathways. For example, benzimidazole derivatives with bulky substituents (e.g., trifluoroethoxy) show reduced CYP-mediated clearance .

Data Contradiction Analysis

Q. Why do some studies report low yields (<50%) for benzimidazole-thioether derivatives, while others achieve >75%?

  • Methodological Answer : Yield discrepancies often stem from reaction conditions. For example, using sodium methoxide in methanol at reflux (as in ) minimizes hydrolysis of the thioether bond compared to aqueous basic conditions. Additionally, intermediates like 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde must be purified via flash chromatography (silica gel, CH₂Cl₂/MeOH) before coupling to avoid competing side reactions .

Experimental Design Recommendations

Q. How to design a SAR study for optimizing this compound’s kinase inhibition profile?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varying substituents (e.g., replacing trifluoroethoxy with cyclopropoxy or thiophenoxy) .
  • Step 2 : Screen against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
  • Step 3 : Corrogate activity with steric/electronic parameters (Hammett σ values, molar refractivity) using QSAR models (e.g., CoMFA).
  • Example : Pyridinylmethyl-thioether derivatives with electron-deficient substituents show 10–100 nM IC₅₀ against tyrosine kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.